![molecular formula C14H11F3O2 B1462604 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol CAS No. 929289-41-8](/img/structure/B1462604.png)
3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol
Overview
Description
3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methoxy group and a phenol group
Synthetic Routes and Reaction Conditions:
Direct Methylation: The compound can be synthesized by reacting 3-(trifluoromethyl)phenol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on a phenol derivative with a trifluoromethyl group, followed by methylation.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be produced using a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions to ensure product consistency.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production efficiency.
Types of Reactions:
Oxidation: The phenol group in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Reduced trifluoromethyl compounds.
Substitution Products: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.
Industry: The compound can be used in the production of materials with specific properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol exerts its effects depends on its specific application. For example, in drug discovery, the trifluoromethyl group can enhance the binding affinity of a drug to its target receptor by increasing the compound's lipophilicity and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the methoxy group.
3-(Trifluoromethyl)anisole: Lacks the phenol group.
3-(Trifluoromethyl)benzyl alcohol: Lacks the phenol group and has a different alcohol group.
Uniqueness: 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol is unique due to the combination of the trifluoromethyl group, methoxy group, and phenol group, which provides it with distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-4-1-3-10(7-11)9-19-13-6-2-5-12(18)8-13/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRNZGCIDGVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


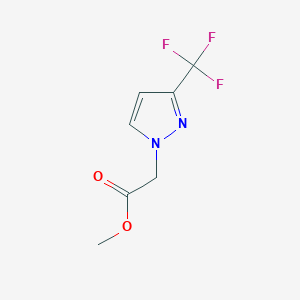
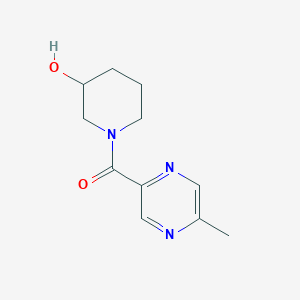

![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)
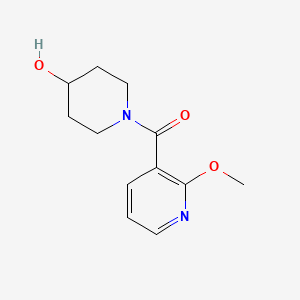
![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)

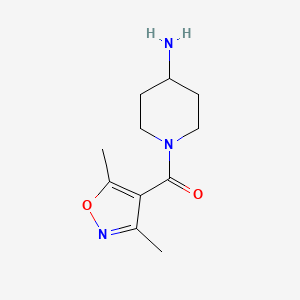
![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)
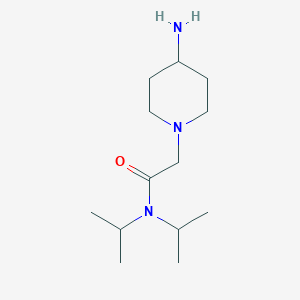
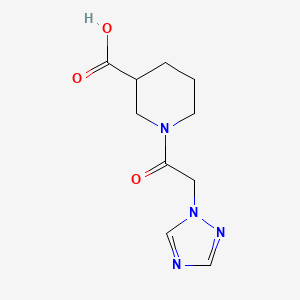
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
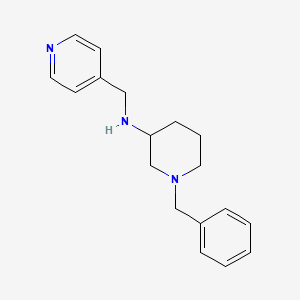
![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)
